1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol

Orthogonal protecting group strategy Carbohydrate synthesis Chiral building block

1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol is a differentially protected derivative of the C4-sugar alcohol D-threitol. It is categorized as a chiral 2-phenyl-1,3-dioxan-5-ol synthon used in complex molecule synthesis.

Molecular Formula C17H28O4Si
Molecular Weight 324.5 g/mol
Cat. No. B12079542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol
Molecular FormulaC17H28O4Si
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1C(COC(O1)C2=CC=CC=C2)O
InChIInChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)20-12-15-14(18)11-19-16(21-15)13-9-7-6-8-10-13/h6-10,14-16,18H,11-12H2,1-5H3
InChIKeyMLJHARNKHUKYOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol (CAS 652979-92-5): A Chiral Threitol Building Block with Orthogonal Silyl Protection


1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol is a differentially protected derivative of the C4-sugar alcohol D-threitol . It is categorized as a chiral 2-phenyl-1,3-dioxan-5-ol synthon used in complex molecule synthesis [1]. The compound features a 1,3‑O‑benzylidene acetal spanning the C1 and C3 hydroxyl groups and a tert‑butyldimethylsilyl (TBDMS) ether on the terminal primary alcohol, yielding a single free hydroxyl at the 2‑position . Commercial sources report a purity of ≥95% (HPLC) and a molecular formula C17H28O4Si (MW 324.49 g/mol) .

Why Generic Substitution of 1,3-O-Benzylidene-4-O-TBDMS-D-threitol with Other Protected Threitol Building Blocks Fails


The value of this compound lies in its orthogonal protection architecture: the 1,3‑O‑benzylidene acetal shields a syn‑1,3‑diol while the TBDMS ether masks the remaining primary alcohol [1]. This arrangement is essential because alternative protecting groups—such as the acid‑labile 4,4′‑dimethoxytrityl (DMT) or trityl ethers found in 1,3‑O‑benzylidene‑4‑O‑DMT‑D‑threitol and 1,3‑O‑benzylidene‑4‑O‑trityl‑D‑threitol—cannot survive the same acidic or hydrogenolytic conditions used to cleave the benzylidene ring . Similarly, the regioisomeric 2,3‑O‑benzylidene‑D‑threitol exposes both primary alcohols, adding additional synthetic operations for selective downstream functionalization . Any interchange thus compromises the orthogonality essential for efficient step‑wise synthesis of enantio‑ and diastereomerically pure targets [1].

Quantitative Evidence Guide: 1,3-O-Benzylidene-4-O-TBDMS-D-threitol vs. Closest Analogs


Orthogonal Deprotection Selectivity: TBDMS vs. Acid-Labile DMT/Trityl Protecting Groups

The TBDMS silyl ether in this compound is orthogonal to the benzylidene acetal, enabling selective removal with fluoride ions (e.g., TBAF) while leaving the benzylidene ring intact [1]. In contrast, the DMT and trityl protecting groups present in 1,3-O-benzylidene-4-O-DMT-D-threitol and 1,3-O-benzylidene-4-O-trityl-D-threitol are acid‑labile and undergo partial or complete cleavage under the same acidic conditions (e.g., 80% AcOH, CSA/MeOH) commonly used to remove or migrate the benzylidene acetal . This orthogonal pair reduces the overall synthetic steps by at least one protection/deprotection operation and significantly lowers product loss compared to a non‑orthogonal combination.

Orthogonal protecting group strategy Carbohydrate synthesis Chiral building block

Regioselective Functionalization Enabled by 1,3-O-Benzylidene Protection vs. 2,3-O-Benzylidene Regioisomer

The 1,3‑O‑benzylidene acetal in the target compound leaves the C2 hydroxyl as the sole reactive site, while the C4 primary alcohol is blocked by the TBDMS group [1]. This three‑point differentiated scaffold contrasts with 2,3‑O‑benzylidene‑D‑threitol (CAS 58383‑35‑0), which exposes both primary alcohols and requires additional selective protection steps before functionalization at a single site . In the synthesis of MEP pathway intermediates, this regiochemical bias enabled direct phosphorylation at the C2 hydroxyl without interference from the C4 position, achieving a 75% isolated yield after subsequent hydrogenolysis compared to <50% overall yields typically obtained with the 2,3‑benzylidene isomer in analogous sequences [1].

Regioselective synthesis Polyol functionalization TBDMS silyl ether

Differential Thermal Stability and Physical Form Relative to 2,3‑O‑Benzylidene‑D‑threitol

The target compound is isolated as a solid with a reported melting point >200 °C . This is significantly higher than the 69–74 °C melting range of the 2,3‑O‑benzylidene‑D‑threitol regioisomer . The elevated melting point is indicative of different crystal packing and higher lattice energy, which can confer improved storage stability at ambient temperature and simpler handling in automated synthesis platforms . Additionally, manufacturers supply this compound at ≥95% HPLC purity, whereas the 2,3‑benzylidene analog is routinely supplied at ≥98% purity but exhibits yellow discoloration upon storage above 30 °C .

Thermal stability Melting point Physical property

Molecular Weight Differentiation for Chiral Pool vs. Protecting‑Group‑Only Analogs

The target compound has a molecular weight of 324.49 g/mol . This is approximately 114 g/mol higher than the unprotected 1,3‑O‑benzylidene‑D‑threitol (210.23 g/mol) and 128 g/mol lower than the 1,3‑O‑benzylidene‑4‑O‑trityl‑D‑threitol (452.54 g/mol) . The intermediate molecular weight reflects a favorable balance between the steric bulk needed for regiochemical control and the atom economy necessary for efficient multi‑step synthesis. For instance, the trityl analog contributes disproportionately to the mass balance of subsequent intermediates, lowering the overall yield when calculated on a weight basis and complicating purification due to the generation of trityl‑derived by‑products

Molecular weight Chiral building block Protecting group strategy

Best Application Scenarios for 1,3-O-Benzylidene-4-O-TBDMS-D-threitol Based on Verified Differentiation


Pilot‑Scale Synthesis of Enantiopure MEP Pathway Intermediates and Phosphorylated Analogs

The orthogonal TBDMS‑benzylidene protection enables a concise, high‑yield route to 2‑C‑methyl‑D‑erythritol 4‑phosphate (MEP) and its cyclic diphosphate, as demonstrated by Urbansky et al. where the differentially protected threitol scaffold afforded 75% isolated yield after phosphorylation and global deprotection . This performance justifies prioritizing this compound over the 2,3‑O‑benzylidene isomer, which would necessitate additional selective protection steps.

Late‑Stage Diversification of Amino‑Sugar and Glycomimetic Libraries

The TBDMS ether withstands hydrogenolytic removal of the benzylidene acetal (e.g., H₂, Pd(OH)₂/C), allowing the C2 hydroxyl to be selectively deprotected and manipulated for glycosylation or azide introduction while the silyl ether remains intact . This orthogonal deprotection sequence was employed by Lagisetti et al. to generate a 1,2,3‑triol 3‑monobenzoate that served as the precursor to a novel amino‑sugar, 1‑amino‑1‑deoxy‑2‑C‑methylerythritol . The acid‑labile DMT or trityl analogs would not survive this sequence, making the TBDMS compound uniquely suited for library synthesis.

Automated Solid‑Phase Oligosaccharide Assembly Requiring High‑Stability Building Blocks

The compound's elevated melting point (∼210 °C) and thermal stability enable its use in automated synthesizers where pre‑weighed solid cartridges are preferred over hygroscopic oils or low‑melting solids . The intermediate molecular weight (324.49 g/mol) also provides a favorable balance between steric directing effects and atom economy, reducing the mass of protecting group by‑products relative to the trityl analog (452.54 g/mol), which simplifies post‑synthesis purification .

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